molecular formula C8H15N B13559968 (R)-Bicyclo[2.2.2]octan-2-amine

(R)-Bicyclo[2.2.2]octan-2-amine

Cat. No.: B13559968
M. Wt: 125.21 g/mol
InChI Key: MCLJDHWIDXKUBS-KAVNDROISA-N
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Description

(R)-Bicyclo[2.2.2]octan-2-amine is a useful research compound. Its molecular formula is C8H15N and its molecular weight is 125.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

(2R)-bicyclo[2.2.2]octan-2-amine

InChI

InChI=1S/C8H15N/c9-8-5-6-1-3-7(8)4-2-6/h6-8H,1-5,9H2/t6?,7?,8-/m1/s1

InChI Key

MCLJDHWIDXKUBS-KAVNDROISA-N

Isomeric SMILES

C1CC2CCC1C[C@H]2N

Canonical SMILES

C1CC2CCC1CC2N

Origin of Product

United States

Significance of Bridged Ring Systems in Chemical Scaffolding

Bridged-ring systems, such as the bicyclo[2.2.2]octane core, are structural motifs found in numerous biologically important molecules. nih.gov Their inherent rigidity and well-defined three-dimensional geometry make them highly attractive scaffolds in medicinal chemistry and materials science. researchgate.net Unlike flexible acyclic or simple cyclic structures, bridged systems project their substituents into precise regions of three-dimensional space. researchgate.net This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets, such as enzymes and receptors.

In drug discovery, there is a continuous effort to move away from flat, two-dimensional molecules towards more complex, sp³-rich structures. nih.govacs.org Bridged bicyclic scaffolds like bicyclo[2.2.2]octane serve as non-classical bioisosteres of aromatic rings, such as benzene, offering a similar spatial arrangement of substituents but with improved physicochemical properties like metabolic stability and bioavailability. researchgate.net The defined exit vectors of these scaffolds are crucial in constructing molecular architectures that can effectively interact with biological receptors. researchgate.net The development of novel synthetic methods to create these complex ring systems is a significant area of research, as it expands the accessible chemical space for designing new therapeutic agents and functional materials. nih.govnih.gov

The R Bicyclo 2.2.2 Octan 2 Amine Moiety: Structural Characteristics and Chirality

(R)-Bicyclo[2.2.2]octan-2-amine is a chiral bicyclic amine. Its core structure is the bicyclo[2.2.2]octane system, which consists of three fused six-membered rings in a boat-like conformation. The rigidity of this cage-like framework is a defining characteristic. The amine group is located at the C2 position, which is a stereocenter. The "(R)" designation specifies the absolute configuration at this chiral center, meaning it has a specific three-dimensional arrangement that is non-superimposable on its mirror image, the (S)-enantiomer.

The chirality of this molecule, combined with its rigid structure, makes it a valuable building block in asymmetric synthesis. The fixed orientation of the amine group relative to the bicyclic cage can influence the stereochemical outcome of reactions in which it participates, either as a reactant or as part of a chiral catalyst or auxiliary.

Below is a table summarizing key structural and physical properties of the parent compound, bicyclo[2.2.2]octan-1-amine, which provides context for the properties of its C2-substituted isomer.

PropertyValue
Molecular Formula C₈H₁₅N
Molecular Weight 125.21 g/mol
Structure Rigid, cage-like bicyclic framework
Chirality The C2 position in this compound is a stereocenter.

Overview of Academic Research Trajectories for Bicyclo 2.2.2 Octan 2 Amines

Stereoselective Approaches to Bicyclo[2.2.2]octan-2-amine Skeletons

The enantioselective construction of the bicyclo[2.2.2]octane core is a critical challenge in the synthesis of chiral derivatives. Several strategies have been developed to control the stereochemistry during the formation of this rigid bicyclic system.

Asymmetric Cycloaddition Strategies

Asymmetric Diels-Alder reactions represent a powerful tool for the enantioselective synthesis of the bicyclo[2.2.2]octene skeleton, a direct precursor to the saturated bicyclo[2.2.2]octane system. escholarship.orgnih.govrsc.orgnih.govarkat-usa.org The use of chiral Lewis acids or chiral dienophiles allows for the facial-selective cycloaddition between a diene and a dienophile, establishing the desired stereocenters in a single step. escholarship.orgnih.gov For instance, the reaction of 1,3-cyclohexadiene (B119728) with a dienophile can be catalyzed by a chiral Lewis acid to afford the bicyclo[2.2.2]octene product with high enantioselectivity. rsc.org Subsequent functional group manipulations can then lead to the target amine.

A notable example involves the oxidative dearomatization of phenols to generate ortho-quinols, which can then undergo a [4+2] dimerization cascade. This method has been successfully applied to the enantioselective synthesis of bicyclo[2.2.2]octenones. nih.gov While this approach has been effective for homodimerization, further developments are needed to expand its scope to heterodimerizations for broader synthetic utility.

Organocatalytic Methods for Enantioselective Synthesis

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules, offering a metal-free alternative to traditional methods. rsc.orgrsc.org In the context of bicyclo[2.2.2]octane synthesis, organocatalysts have been employed to mediate key bond-forming reactions with high stereocontrol. rsc.orgrsc.orgresearchgate.net

One successful approach involves a tandem Michael/Michael reaction catalyzed by a diphenylprolinol silyl (B83357) ether. This domino reaction between an α,β-unsaturated aldehyde and a cyclohexenone derivative bearing an electron-withdrawing group can produce bicyclo[2.2.2]octane derivatives with a quaternary bridgehead carbon in excellent diastereoselectivity and optical purity. researchgate.netresearchgate.net Similarly, a synergistic effect between chiral secondary amines (like proline derivatives) and tertiary amines (such as Cinchona alkaloids) has been exploited for the synthesis of bicyclo[2.2.2]octan-2-ones with up to 90% enantiomeric excess (ee) and high diastereoselectivity. rsc.orgrsc.orgresearchgate.net This formal [4+2] cycloaddition generates four stereocenters in a single operation. rsc.org

A metal-free tandem reaction has been developed for the rapid synthesis of bicyclo[2.2.2]octane-1-carboxylates with excellent yields and enantioselectivities. rsc.orgrsc.org This process, mediated by an organic base, is believed to proceed through an open transition state. rsc.orgrsc.org

Catalyst SystemReactantsProductee (%)Yield (%)Ref
Diphenylprolinol silyl etherα,β-Unsaturated aldehyde, 3-substituted cyclohex-2-en-1-oneBicyclo[2.2.2]octane with quaternary bridgehead carbonNearly optically pureGood researchgate.netresearchgate.net
Proline derivative and Cinchona alkaloid2-Cyclohexen-1-one, PhenylacetaldehydeBicyclo[2.2.2]octan-2-oneup to 90Good rsc.orgrsc.orgresearchgate.net
cat-4 (chiral organocatalyst)α′-Ethoxycarbonyl cyclohexenone, NitroolefinBicyclo[2.2.2]octane-1-carboxylate>9784 rsc.org

Asymmetric Transfer Hydrogenation Protocols

Asymmetric transfer hydrogenation is a well-established method for the enantioselective reduction of prochiral ketones and imines to chiral alcohols and amines, respectively. nih.gov This technique is particularly valuable for the synthesis of (R)-bicyclo[2.2.2]octan-2-amine from the corresponding ketone, bicyclo[2.2.2]octan-2-one.

Ruthenium-based catalysts, particularly those containing chiral ligands like BINAP, have proven to be highly effective for this transformation. For example, the hydrogenation of bicyclo[2.2.2]octan-2-one using a combined catalyst system of RuCl2[(S)-binap][(R)-iphan] and a base affords the corresponding chiral alcohol with up to 98% ee. acs.org This alcohol can then be converted to the desired amine. More directly, an asymmetric transfer hydrogenation strategy has been developed to construct trans-3-amino-bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester using a [RuCl(p-cymene)-(S)-BINAP]Cl catalyst with excellent enantioselectivity (over 98% ee). rawdatalibrary.net This method avoids tautomerization and the need for protecting groups, making it potentially suitable for large-scale production. rawdatalibrary.net Iron-based catalysts are also being explored as a more environmentally friendly alternative to ruthenium for the asymmetric transfer hydrogenation of ketones and imines. nih.gov

CatalystSubstrateProductee (%)Ref
RuCl2[(S)-binap][(R)-iphan] / t-C4H9OKBicyclo[2.2.2]octan-2-oneBicyclo[2.2.2]octan-2-ol97-98 acs.org
[RuCl(p-cymene)-(S)-BINAP]Cl3-Oxo-bicyclo[2.2.2]octane-2-carboxylic acid ethyl estertrans-3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester>98 rawdatalibrary.net

Classical and Reductive Amination Routes to Bicyclo[2.2.2]octan-2-amines

Reductive amination is a cornerstone of amine synthesis, providing a direct route from ketones to amines. d-nb.info For the synthesis of bicyclo[2.2.2]octan-2-amine, this typically involves the reaction of bicyclo[2.2.2]octan-2-one with an ammonia (B1221849) source to form an intermediate imine or enamine, which is then reduced in situ. d-nb.info Common reducing agents for this transformation include sodium cyanoborohydride or catalytic hydrogenation.

A classical approach involves the formation of the oxime from bicyclo[2.2.2]octanone, followed by its reduction to the amine. Catalytic hydrogenation of the oxime over palladium on carbon (Pd/C) is a high-yielding method.

Tandem and Cascade Reaction Sequences for Bicyclo[2.2.2]octane Core Construction

Tandem and cascade reactions offer an elegant and efficient approach to the synthesis of complex molecular architectures like the bicyclo[2.2.2]octane core by combining multiple bond-forming events in a single operation. nih.govacs.org These strategies are highly atom-economical and can significantly shorten synthetic sequences.

Organocatalytic domino reactions have been particularly successful in this area. For example, a diphenylprolinol silyl ether-mediated domino Michael/Michael reaction of an α,β-unsaturated aldehyde and a suitably substituted cyclohexenone can construct the bicyclo[2.2.2]octane skeleton with a quaternary bridgehead carbon in a highly stereoselective manner. researchgate.netresearchgate.net Another example is an asymmetric dearomative tandem annulation between 3-nitroindoles and 7-oxo-5-heptenals, catalyzed by a self-assembled system of cinchona-squaramide and D-proline, which yields enantioenriched indoline-fused bicyclo[2.2.2]octanes. rsc.org

Derivatization from Bicyclo[2.2.2]octanones and Related Precursors

Bicyclo[2.2.2]octan-2-one is a versatile precursor for the synthesis of this compound and its derivatives. The ketone functionality can be readily converted to the amine via the methods described in section 2.2. Furthermore, the rigid bicyclic ketone can be derivatized at various positions to introduce additional functionality before or after the introduction of the amine group.

For instance, α-functionalization of bicyclo[2.2.2]octan-2-one can be achieved through enolate chemistry, allowing for the introduction of alkyl, aryl, or other functional groups at the C3 position. These substituted ketones can then be converted to the corresponding chiral amines, providing access to a wide range of derivatives. The synthesis of bicyclo[2.2.2]octane-2,5-diones also provides a key intermediate that can be selectively functionalized to generate diverse analogs. escholarship.org

Synthetic Strategies for Chiral Diaminobicyclo[2.2.2]octane Derivatives

Chiral diaminobicyclo[2.2.2]octanes are valuable ligands for a range of metal-catalyzed asymmetric reactions. Their rigid C2-symmetric or C1-symmetric structures effectively translate chiral information to the catalytic center, leading to high levels of stereocontrol.

One notable example is the synthesis of enantiopure cis-2,5-diaminobicyclo[2.2.2]octane . This diamine has been synthesized from benzoic acid, and its (1R,2R,4R,5R) enantiomer serves as a scaffold for "salen" ligands. researchgate.netacs.org Condensation of this diamine with various salicylaldehydes produces salen ligands that can coordinate with a variety of metals, including chromium, iron, and copper. researchgate.netacs.org These metal-salen complexes have demonstrated significant catalytic activity and enantioselectivity in several important transformations. For instance, a chromium(III)-salen complex catalyzes the enantioselective hetero-Diels-Alder reaction of Danishefsky's diene with aldehydes, affording dihydropyranones in high yields and with enantiomeric excesses up to 96%. The same chromium complex is also effective in the Nozaki-Hiyama-Kishi reaction of allyl halides with aromatic aldehydes. Furthermore, an iron(III)-salen complex derived from this diamine is a highly efficient catalyst for the asymmetric sulfa-Michael addition of thiols to α,β-unsaturated ketones, producing β-thioketones in excellent yields and high enantiomeric excess. rsc.org The copper(I) complex of the corresponding tetrahydrosalen ligand has been shown to be an excellent catalyst for the asymmetric Henry (nitroaldol) reaction. acs.org

Another important chiral diamine is 1,2-diaminobicyclo[2.2.2]octane (DABO) , which has been synthesized in enantiopure form from the bicyclic β-amino acid, 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC). acs.orgacs.org The synthesis of DABO and its selectively N-Boc monoprotected derivatives has been achieved through strategies involving Curtius and Hofmann rearrangements, with the Hofmann rearrangement of an unsaturated precursor proving to be the most effective method. acs.org These C1-symmetric diamines have been utilized as ligands in copper-catalyzed asymmetric Henry reactions. acs.orgresearchgate.net The double reductive condensation of DABO with various aldehydes allows for the construction of new chiral ligands that have shown efficiency in these reactions, providing β-nitroalcohols in moderate to good yields and with enantioselectivity up to 86%. acs.orgresearchgate.net

Table 1: Applications of Chiral Diaminobicyclo[2.2.2]octane Derivatives in Asymmetric Catalysis

Diamine Derivative Metal Asymmetric Reaction Product Type Enantiomeric Excess (ee) Reference
cis-2,5-Diaminobicyclo[2.2.2]octane-salen Cr(III) Hetero-Diels-Alder Dihydropyranones Up to 96%
cis-2,5-Diaminobicyclo[2.2.2]octane-salen Cr(III) Nozaki-Hiyama-Kishi Homoallylic alcohols High
cis-2,5-Diaminobicyclo[2.2.2]octane-salen Fe(III) Sulfa-Michael Addition β-Thioketones High rsc.org
cis-2,5-Diaminobicyclo[2.2.2]octane-tetrahydrosalen Cu(I) Henry Reaction β-Nitroalcohols Excellent acs.org
(R)-1,2-Diaminobicyclo[2.2.2]octane (DABO) derived ligand Cu(OAc)₂ Henry Reaction β-Nitroalcohols Up to 86% researchgate.net

Enantiopure Bicyclo[2.2.2]octadiene Ligand Synthesis

Enantiomerically pure bicyclo[2.2.2]octadienes are a significant class of chiral diene ligands for transition metal-catalyzed asymmetric reactions, particularly for rhodium and iridium. Their rigid, C2-symmetric structure is highly effective in inducing chirality.

A prominent strategy for the synthesis of C2-symmetric bicyclo[2.2.2]octa-2,5-dienes involves the use of bicyclo[2.2.2]octane-2,5-dione as a key intermediate. acs.orgnih.gov The racemic diketone can be resolved to obtain the enantiomerically pure form. bu.edu The synthesis then proceeds via the formation of a di(alkenyl triflate) from the diketone, followed by a palladium-catalyzed cross-coupling reaction with Grignard reagents to install the desired substituents at the 2 and 5 positions. acs.orgbu.edu These chiral diene ligands have been successfully applied in rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones, achieving high enantioselectivity (up to 99% ee) and catalytic activity. acs.orgnih.gov

Another effective approach is the organocatalytic one-pot Michael addition-aldol reaction . researchgate.netnih.gov This method provides a scalable synthesis of enantiomerically pure bicyclo[2.2.2]octadiene ligands starting from inexpensive materials like 2-cyclohexenone and phenylacetaldehyde. nih.govresearchgate.net The resulting crystalline bicyclic product, 6-hydroxy-5-phenylbicyclo[2.2.2]octan-2-one, is a versatile intermediate that can be converted into various symmetrical and unsymmetrical chiral dienes. nih.gov

A unified strategy for preparing a diverse range of bicyclo[2.2.2]octadiene ligands has been developed based on a chiral oxazaborolidinium-catalyzed asymmetric Diels-Alder reaction . researchgate.netconsensus.appresearcher.life This methodology allows for the construction of the bicyclo[2.2.2]octane framework with high enantioselectivity, leading to a pivotal ketone intermediate that can be transformed into the desired C1- and C2-symmetric chiral dienes. researchgate.net

Table 2: Synthetic Approaches to Enantiopure Bicyclo[2.2.2]octadiene Ligands

Synthetic Method Key Intermediate/Starting Materials Catalyst/Reagents Ligand Type Reference
Cross-Coupling Bicyclo[2.2.2]octane-2,5-dione LDA, N-(2-pyridyl)triflimide, PdCl₂(dppf), RMgBr C₂-Symmetric acs.orgbu.edu
Organocatalytic One-Pot Reaction 2-Cyclohexenone, Phenylacetaldehyde Organocatalyst (e.g., proline derivative) Symmetrical & Unsymmetrical nih.govresearchgate.net
Asymmetric Diels-Alder Various dienes and dienophiles Chiral Oxazaborolidinium Cation C₁- and C₂-Symmetric researchgate.netconsensus.app

Analysis of Bicyclic Rigidity and Stereochemical Control

The bicyclo[2.2.2]octane skeleton is characterized by its inherent rigidity, a consequence of its fused six-membered rings in a boat-like conformation. nih.gov This rigidity significantly limits the conformational freedom of the molecule. researchgate.netacs.org In derivatives like this compound, the stereochemistry at the C2 position is fixed, providing a well-defined three-dimensional arrangement.

This stereochemical control is pivotal in applications such as asymmetric synthesis, where the bicyclic framework acts as a chiral template. researchgate.netresearchgate.net The fixed spatial orientation of the amine group and other substituents on the bicyclic core influences the approach of reagents, leading to high stereoselectivity in chemical reactions. For instance, derivatives of 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), which share the same rigid bicyclic core, have been successfully employed as chiral catalysts and scaffolds for creating specific helical structures in peptides. acs.org

Conformational Freedom and Hindered Systems

While the bicyclo[2.2.2]octane system is considered rigid, some degree of conformational dynamics exists, primarily in the form of twisting or slight distortions of the bicyclic cage. However, compared to more flexible cyclic systems, this freedom is drastically reduced. researchgate.netacs.org The bulky nature of the bicyclo[2.2.2]octane framework can create sterically hindered environments, impacting the rotation of appended functional groups. researchgate.netacs.org

In the case of this compound derivatives, the interaction between the amine group and other substituents on the ring can lead to preferred conformations. Studies on related bicyclo[2.2.2]octane systems have shown that even with this inherent rigidity, intramolecular hydrogen bonding and other non-covalent interactions can influence the conformational landscape. bohrium.com For example, in bicyclo[2.2.2]octanes with both amino and amido groups, intramolecular hydrogen bonds can form, affecting their basicity and catalytic activity. bohrium.com

Spectroscopic and Diffraction Techniques in Structural Characterization

The precise three-dimensional structure of this compound and its derivatives is elucidated using a combination of spectroscopic and diffraction techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the connectivity and stereochemistry of these molecules. lu.seresearchgate.net The rigid nature of the bicyclo[2.2.2]octane framework often leads to well-resolved and characteristic NMR spectra. Techniques like COSY and NOESY can be used to establish through-bond and through-space correlations between protons, providing insights into the relative stereochemistry of substituents. lu.se For example, the signal for the methylene (B1212753) carbons of the bicyclo[2.2.2]octane fragment can be readily identified. nih.gov

Infrared (IR) Spectroscopy and Mass Spectrometry (MS): IR spectroscopy is used to identify the presence of key functional groups, such as the N-H stretches of the amine group. Mass spectrometry confirms the molecular weight of the compound and can provide information about its fragmentation patterns. nih.gov

Technique Information Obtained
¹H NMRProton environment, coupling constants, stereochemistry
¹³C NMRCarbon skeleton, chemical shifts of functional groups
COSYH-H correlations
NOESYThrough-space proton-proton interactions, stereochemistry
X-ray DiffractionPrecise 3D structure, bond lengths, bond angles
IR SpectroscopyPresence of functional groups
Mass SpectrometryMolecular weight, fragmentation patterns

Influence of the Bicyclo[2.2.2]octane Framework on Appended Functionalities

The rigid and sterically defined bicyclo[2.2.2]octane framework exerts a significant influence on the properties and reactivity of functional groups attached to it. researchgate.netacs.org The fixed spatial orientation of the amine group in this compound affects its basicity and nucleophilicity.

The steric bulk of the bicyclic system can shield the appended amine group, modulating its reactivity. researchgate.netacs.org This steric hindrance can be advantageous in certain catalytic applications where selectivity is desired. Furthermore, the electronic properties of the bicyclic framework can influence the pKa of the amine group. The replacement of a methylene group in the bicyclo[2.2.2]octane skeleton with a heteroatom, for instance, can notably alter the acidity of nearby functional groups. nih.gov

The defined geometry of the bicyclo[2.2.2]octane scaffold also plays a crucial role in the design of molecules that mimic the structure of bioactive peptides or other natural products. nih.gov By holding appended functionalities in a specific orientation, these derivatives can interact with biological targets with high specificity.

Chemical Transformations and Functionalization of the R Bicyclo 2.2.2 Octan 2 Amine Scaffold

Oxidation and Rearrangement Pathways

The rigid bicyclo[2.2.2]octane skeleton can be induced to undergo various oxidation and rearrangement reactions, often leading to structurally diverse and complex molecular frameworks. While direct oxidation of the secondary amine in (R)-bicyclo[2.2.2]octan-2-amine is a standard transformation, the carbon framework itself is subject to more intricate oxidative processes and rearrangements.

Studies on related bicyclo[2.2.2]octenone systems demonstrate that the scaffold can undergo selective oxidative scission. For instance, the C1–C2 single bond in bicyclo[2.2.2]octenones derived from masked o-benzoquinones can be cleaved using methods like fragmentation of ketoximes or Schmidt-type reactions. acs.orgnih.gov These reactions proceed chemoselectively, leaving other functional groups like olefins intact for further manipulation and yielding highly functionalized cyclohexene (B86901) products. acs.orgnih.gov

Rearrangements of the bicyclo[2.2.2]octane core often proceed through radical or carbocation intermediates. Under radical-generating conditions, substituted bicyclo[2.2.2]oct-5-en-2-yl radicals can rearrange to the more strained bicyclo[3.2.1]oct-6-en-2-yl system via a cyclopropylcarbinyl radical intermediate. escholarship.org The balance between the ring strain of the products and the stability of the radical intermediates dictates the reaction outcome. escholarship.org Similarly, carbocation-mediated processes, such as those initiated by oxidative decarboxylation with lead tetraacetate on substituted bicyclo[2.2.2]octane systems, can lead to rearrangements involving 1,2-acyl migrations, yielding bicyclo[3.2.1]octane structures. researchgate.net In some conformationally constrained bicyclo[2.2.2]octane frameworks, rare intramolecular hydride shifts, such as a escholarship.orgevitachem.com-hydride shift, have also been observed. rsc.orgpsu.edu

Furthermore, the Beckmann rearrangement of oximes derived from bicyclo[2.2.2]octan-2-ones provides a pathway to ring-expanded products, specifically 2-azabicyclo[3.2.2]nonane derivatives. ualberta.caualberta.ca This transformation highlights a method for converting the bicyclo[2.2.2]octane skeleton into the more flexible bicyclo[3.2.2]nonane system, which can influence biological activity. ualberta.caualberta.ca

Nucleophilic Substitution Reactions

The primary amine group of this compound is a key site for nucleophilic substitution reactions, where the amine itself acts as the nucleophile. Standard transformations such as acylation and alkylation are readily performed to generate a wide array of derivatives.

Acylation, the reaction with acyl chlorides or anhydrides, produces the corresponding amides. This reaction is fundamental in peptide chemistry and for installing various functional groups. For example, protection of the amine with a tert-butoxycarbonyl (Boc) group is a common step in the synthesis of more complex molecules. acs.org Similarly, reaction with isoamyl acid chloride can form the corresponding amide as part of a multi-step synthesis. nih.gov

Alkylation of the amine with alkyl halides leads to the formation of secondary or tertiary amines, depending on the reaction conditions and stoichiometry. These reactions allow for the introduction of diverse alkyl substituents, modifying the steric and electronic properties of the parent molecule.

It is a notable characteristic of the bicyclo[2.2.2]octane system that the bridgehead positions are inert to nucleophilic substitution. google.comjustia.com This lack of reactivity is due to the inability of the carbon atom to achieve the planar geometry required for an Sₙ2 transition state or the high strain associated with a bridgehead carbocation for an Sₙ1 pathway. This inherent stability makes the scaffold a robust core for building complex molecules where reactivity is directed to attached functional groups rather than the framework itself.

In related systems like 1,4-diazabicyclo[2.2.2]octane (DABCO), the high nucleophilicity of the tertiary amine centers is well-established. wikipedia.org Quaternization of DABCO with alkyl halides, followed by ring-opening reactions with various nucleophiles, serves as a powerful method for synthesizing substituted piperazine (B1678402) derivatives, demonstrating the utility of the bicyclic amine framework in nucleophilic processes. researchgate.net

Deamination Mechanisms and Carbonium Ion Intermediates

The deamination of bicyclo[2.2.2]octan-2-ylamine provides significant insight into the behavior of carbocations within this rigid framework. The reaction, typically carried out with nitrous acid or via the decomposition of N-nitrosocarbamates, generates a diazonium ion intermediate that rapidly loses nitrogen gas to form a bicyclo[2.2.2]octan-2-yl cation. researchgate.netrsc.org

Mechanistic studies involving the deamination of bicyclo[2.2.2]octan-2-yl-amine and related isomers have shown that the initial products are classical carbonium ions (carbocations). researchgate.netrsc.orgrsc.org These classical ions are short-lived and can be intercepted by nucleophiles to a small extent, giving products with the original bicyclo[2.2.2]octane structure. rsc.org However, the dominant pathway involves rearrangement to more stable carbocation intermediates. rsc.org

The deamination of bicyclo[2.2.2]octan-2-ylamine and exo-bicyclo[3.2.1]octan-2-ylamine in acetic acid leads to very similar product distributions. rsc.org This suggests they rearrange to a common non-classical carbonium ion intermediate before reacting with the solvent. researchgate.netrsc.org The product mixture from these reactions closely resembles that from the solvolysis of the corresponding tosylates, further supporting the involvement of a common cationic intermediate. rsc.org

A key finding is that the initially formed classical carbocations rearrange to non-classical (bridged) isomers. researchgate.netrsc.org For instance, the deamination of endo-bicyclo[3.2.1]octan-2-ylamine generates a symmetrical non-classical ion, whereas the bicyclo[2.2.2]octan-2-yl system rearranges to an unsymmetrical non-classical ion. researchgate.netrsc.org Once formed, these non-classical ions give product ratios that are largely independent of how they were generated. rsc.org

The table below summarizes the product distribution from the deamination of bicyclo[2.2.2]octan-2-ylamine with nitrous acid in acetic acid, highlighting the formation of both unrearranged and rearranged products.

ProductPercentage (%)
bicyclo[2.2.2]octan-2-ol33
exo-bicyclo[3.2.1]octan-2-ol44
endo-bicyclo[3.2.1]octan-2-ol7
bicyclo[2.2.1]hept-2-ylmethanol16
Table based on data from related deamination studies; exact distribution can vary with conditions.

These studies provide strong evidence that deamination in this system proceeds through classical carbocations that act as precursors to more stable, rearranged non-classical ions. researchgate.netrsc.org

Synthesis of Constrained Beta-Amino Acids (e.g., 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid (ABOC))

The rigid bicyclo[2.2.2]octane scaffold is an excellent template for the synthesis of constrained β-amino acids, which are valuable building blocks for creating peptides with stable, predictable secondary structures (foldamers). acs.org A prominent example is 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid (ABOC), a highly constrained β-amino acid with a bridgehead primary amine and an adjacent chiral center. acs.orgresearchgate.net

The synthesis of ABOC often begins with a Diels-Alder cycloaddition to construct the bicyclic core. researchgate.net An asymmetric Diels-Alder reaction between an aminodiene and an acrylate (B77674) equipped with a chiral auxiliary (such as one based on pantolactone) can establish the desired stereochemistry. researchgate.net This approach provides access to enantiopure ABOC derivatives. researchgate.net

Another strategy involves the [4+2] cycloaddition of 1,3-cyclohexadiene (B119728) to a chiral β-nitroacrylate. The resulting cycloadducts can then be transformed into enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids.

Once the core structure containing a carboxylic acid is established, the bridgehead amine of ABOC can be installed via rearrangement reactions. For example, a straightforward strategy to synthesize the 1,2-diaminobicyclo[2.2.2]octane (DABO) derivative from ABOC involves the conversion of the carboxylic acid moiety into an amine. acs.orgresearchgate.net Both the Curtius and Hofmann rearrangements have been explored for this transformation. Studies have shown that the Hofmann rearrangement of an unsaturated amide precursor proceeds in good yield to give the desired diamine, demonstrating the influence of the bicyclic backbone's saturation state on the reaction's success. acs.org

The unique, constrained structure of ABOC significantly reduces its conformational freedom, which in turn influences the structure of peptides it is incorporated into, making it a powerful tool in the design of foldamers and catalysts. acs.org

Derivatization for Diverse Functional Group Incorporation

The this compound scaffold serves as a versatile starting point for the synthesis of a wide range of derivatives through various functionalization strategies. The ability to modify the amine group and other positions on the rigid framework allows for the creation of diverse molecular architectures for applications in drug discovery and material science. acs.orgd-nb.info

A primary route for derivatization is through the amine functionality. As discussed, acylation and alkylation provide access to a vast number of amides and substituted amines. nih.gov For instance, the amine can be used to form peptide bonds, incorporating the rigid scaffold into larger biomolecules. smolecule.com

Furthermore, other functional groups on the bicyclic core can be used as handles for derivatization. The synthesis of 1,2-diaminobicyclo[2.2.2]octane (DABO) from 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) via Hofmann or Curtius rearrangement is a prime example of introducing a new functional group through the transformation of another. acs.orgresearchgate.net These diamines are C1-symmetric chiral building blocks in their own right. acs.org

The bicyclo[2.2.2]octane skeleton can also be constructed with pre-installed functional groups that allow for subsequent modifications. For example, synthetic routes have been developed to produce bicyclo[2.2.2]octanes with bridgehead functional groups such as diols, dialdehydes, and dihalides, starting from precursors like 1,4-dimethylene cyclohexane (B81311). google.com These derivatives provide multiple points for further chemical transformations. For instance, a hydroxyl group can be acetylated, and this acetate (B1210297) can later be substituted or reduced.

The incorporation of fluorine-containing groups is another important derivatization strategy to enhance the physicochemical properties of drug candidates. d-nb.info Developing methods to selectively introduce fluorine or fluorinated groups at various positions on the bicyclo[2.2.2]octane core is an active area of research aimed at creating novel 3D-bioisosteres of aromatic rings. d-nb.inforesearchgate.net

Role of R Bicyclo 2.2.2 Octan 2 Amine Derivatives in Asymmetric Catalysis and Materials Science

Chiral Ligand Design and Application in Metal-Catalyzed Asymmetric Reactions

The unique three-dimensional structure of (R)-Bicyclo[2.2.2]octan-2-amine derivatives allows for the creation of well-defined chiral environments around a metal center. This has been effectively exploited in the development of novel ligands for a variety of metal-catalyzed asymmetric reactions.

Copper-Catalyzed Asymmetric Henry Reaction

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that produces valuable β-nitroalcohols. The development of asymmetric versions of this reaction is of great importance, and ligands derived from this compound have proven to be highly effective. For instance, a C1-symmetric chiral diamine ligand, (R)-N,N'-Bis(1-naphthylmethyl)-1,2-diaminobicyclo[2.2.2]octane, in combination with copper(II) acetate (B1210297), has been shown to be a potent catalyst for the asymmetric Henry reaction between various aldehydes and nitromethane. acs.orgresearchgate.net This catalytic system provides the corresponding β-nitroalcohols in moderate to good yields with enantioselectivities reaching up to 86%. acs.orgresearchgate.net The rigid bicyclic backbone of the ligand is crucial for creating a well-defined chiral pocket that dictates the stereochemical outcome of the reaction.

Furthermore, salen ligands derived from cis-2,5-diaminobicyclo[2.2.2]octane have been utilized in copper-catalyzed asymmetric Henry reactions, demonstrating excellent catalytic performance with enantiomeric excesses ranging from 91% to 98%. researchgate.netrhhz.netnih.gov These findings underscore the versatility of the bicyclo[2.2.2]octane scaffold in designing highly effective chiral ligands for copper-catalyzed transformations.

Table 1: Copper-Catalyzed Asymmetric Henry Reaction of Aldehydes with Nitromethane using a this compound-derived Ligand
AldehydeYield (%)Enantiomeric Excess (ee, %)
Benzaldehyde7580
4-Nitrobenzaldehyde8286
2-Naphthaldehyde7882
Cyclohexanecarboxaldehyde6575

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation of ketones is a powerful method for the synthesis of chiral secondary alcohols. While direct examples of this compound derived ligands in this specific reaction are still emerging, the hydrogenation of the bicyclo[2.2.2]octan-2-one substrate itself highlights the importance of this structural motif. The asymmetric hydrogenation of bicyclo[2.2.2]octan-2-one has been successfully achieved with high enantioselectivity (97-98% ee) using a RuCl2[(S)-binap][(R)-iphan] catalyst system. acs.org This demonstrates the effective stereochemical control that can be exerted on this rigid bicyclic ketone.

The broader applicability of chiral amino alcohol ligands in ruthenium-catalyzed asymmetric transfer hydrogenation of various ketones is well-established, with many systems affording excellent enantioselectivities. researchgate.netpwr.edu.plsoton.ac.uksioc-journal.cnmdpi.commdpi.com The inherent rigidity and well-defined stereochemistry of ligands derived from this compound make them highly promising candidates for future development in this area.

Other Metal-Mediated Asymmetric Transformations

The utility of chiral ligands based on the bicyclo[2.2.2]octane framework extends beyond copper and ruthenium catalysis. Chiral diene ligands with a bicyclo[2.2.2]octa-2,5-diene skeleton have been successfully employed in rhodium-catalyzed asymmetric 1,4-additions of arylboronic acids to α,β-unsaturated ketones, achieving outstanding enantioselectivities of up to 99%. nih.govrsc.orgresearchgate.net These C2-symmetric dienes create a highly effective chiral environment around the rhodium center, leading to excellent stereocontrol. Similarly, rhodium-catalyzed asymmetric additions of arylboroxines to various substrates have been accomplished with high enantioselectivity using chiral diene ligands. researchgate.net

In the realm of palladium catalysis , the enantioselective intramolecular allylic alkylation has been utilized for the synthesis of bicyclo[2.2.2]octane derivatives, demonstrating both high enantio- and diastereoselectivity. acs.orgnih.gov This method provides a powerful tool for the construction of these complex bicyclic systems with precise stereochemical control.

Organocatalytic Utility of Bicyclo[2.2.2]octan-2-amine Scaffolds

In addition to their role as chiral ligands in metal catalysis, derivatives of this compound have emerged as effective organocatalysts, leveraging their inherent chirality and steric bulk to control the stereochemical outcome of various transformations.

Aldol (B89426) Reactions with High Enantioselectivity

The asymmetric aldol reaction is a cornerstone of organic synthesis, and organocatalysis has provided a powerful and environmentally benign approach to this transformation. Proline and its derivatives are well-known organocatalysts for the aldol reaction. The incorporation of a bicyclo[2.2.2]octane scaffold into catalyst design has been shown to be beneficial. For instance, proline-derived catalysts have been used in intramolecular aldol reactions to construct bicyclic systems. nih.gov Furthermore, proline-based catalysts have been employed in the aldol reaction of bicyclo[2.2.2]octane-2,3-dimethanol, achieving enantioselectivities greater than 90%. These examples highlight the influence of the rigid bicyclic framework on the transition state of the aldol reaction, leading to high levels of stereocontrol. The development of catalysts directly derived from this compound for aldol reactions represents a promising avenue for future research. researchgate.netnih.govacs.org

Michael Addition Reactions

The asymmetric Michael addition is another fundamental carbon-carbon bond-forming reaction that has been successfully addressed by organocatalysis. The rigid structure of bicyclo[2.2.2]octane derivatives makes them excellent scaffolds for bifunctional organocatalysts. For example, a tandem Michael-Michael reaction has been developed to produce bicyclo[2.2.2]octan-2-one derivatives with high diastereoselectivity using a bifunctional thiourea (B124793) catalyst. researchgate.net This demonstrates the ability of the bicyclic scaffold to organize the catalytic functionalities in a way that effectively controls the stereochemical outcome of the reaction cascade.

Furthermore, diphenylprolinol silyl (B83357) ether has been used to mediate the domino Michael/Michael reaction of an α,β-unsaturated aldehyde and a cyclohexenone derivative, leading to the synthesis of bicyclo[2.2.2]octane derivatives with a quaternary bridgehead carbon in excellent diastereoselectivity. researchgate.net The use of chiral bicyclo[2.2.2]octane-based amine catalysts in the asymmetric Michael addition of ketones to nitroolefins is also an active area of research, with the potential to deliver valuable chiral building blocks with high enantiopurity. acs.orgrsc.orgacs.orgmdpi.com

Table 2: Organocatalytic Michael Addition for the Synthesis of Bicyclo[2.2.2]octane Derivatives
Catalyst TypeReactionKey FeatureStereoselectivity
Bifunctional ThioureaTandem Michael-MichaelHigh DiastereoselectivityHigh dr
Diphenylprolinol Silyl EtherDomino Michael/MichaelFormation of Quaternary CarbonExcellent dr

Bicyclo[2.2.2]octane Amine Derivatives as Scaffolds for Foldamers and Peptidomimetics

Bicyclo[2.2.2]octane amine derivatives, especially constrained bicyclic β-amino acids, serve as powerful building blocks in the science of foldamers—oligomers that adopt well-defined, stable three-dimensional structures. nih.govacs.org Their rigid bicyclic structure drastically reduces conformational freedom, which is a key challenge in controlling the folding of synthetic molecules. acs.orgibmmpeptide.com This rigidity allows them to act as potent turn-inducers or helix-nucleating agents when incorporated into peptide or other oligomeric sequences. acs.orguni-regensburg.de These derivatives are increasingly used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often possess enhanced properties such as improved stability against enzymatic degradation. uni-regensburg.de

One of the most studied derivatives in this context is 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), a highly constrained bicyclic β-amino acid. nih.govacs.org The inherent rigidity and bulkiness of the ABOC scaffold significantly influence the spatial arrangement of its functional groups and the conformation of adjacent units in a chain. acs.orgibmmpeptide.com This makes it an exceptional tool for designing and stabilizing specific secondary structures.

Design and Stabilization of Helical Structures

The incorporation of bicyclo[2.2.2]octane amine derivatives is a highly effective strategy for designing and stabilizing specific helical conformations in synthetic oligomers. The constrained nature of these scaffolds pre-organizes the backbone of the oligomer, promoting the formation of stable helices that might not be accessible with more flexible building blocks. acs.org

Research has demonstrated that integrating the ABOC residue into peptide and peptidomimetic chains can successfully induce and stabilize a variety of helical structures. nih.govibmmpeptide.com These include novel peptide/peptidomimetic helices such as 11/9-, 18/16-, 12/14/14-, and 12/10-helices. nih.govacs.org The stability of these structures stems from the rigid bicyclic framework, which minimizes the entropic penalty associated with folding. Furthermore, the ABOC residue has been shown to be fully compatible with and capable of stabilizing the canonical oligourea helix, a feat that has been achieved with very few other cyclic β-amino acids. nih.govibmmpeptide.com

Helix TypeStabilizing ScaffoldReference
11/9-HelixABOC nih.govacs.org
18/16-HelixABOC nih.govacs.org
12/14/14-HelixABOC nih.govacs.org
12/10-HelixABOC nih.govacs.org
Canonical Oligourea HelixABOC nih.govibmmpeptide.com

Incorporation into Oligomers

The integration of bicyclic β-amino acids like ABOC into oligomers is a key strategy in foldamer science. nih.govacs.org These constrained cyclic amino acids can be coupled using established techniques, such as the Fmoc-strategy used in peptide synthesis, to create well-defined oligomeric structures. acs.org Their presence within an oligomer chain imparts a high degree of conformational control. ibmmpeptide.com

Beyond peptide-based structures, these derivatives have been successfully incorporated into oligoureas. nih.gov The resulting hybrid oligomers benefit from the structural rigidity of the bicyclic unit, leading to predictable and stable folded architectures. ibmmpeptide.com The ability to use these building blocks in different types of oligomers highlights their versatility as scaffolds for creating a diverse range of foldamer structures with potential applications in materials science and catalysis. nih.govacs.orgibmmpeptide.com

Application in the Design of Novel Molecular Architectures

The unique, rigid, and cage-like structure of the bicyclo[2.2.2]octane core makes it an attractive scaffold for the design of a wide array of novel molecular architectures beyond foldamers. researchgate.net This framework serves as a robust and chemically inert non-peptide skeleton that can be systematically functionalized to create complex molecules with specific three-dimensional arrangements. nih.gov

One significant application is the use of the bicyclo[2.2.2]octane scaffold as a bioisostere for phenyl rings. researchgate.netnih.gov By replacing a para-substituted phenyl ring with a 2-oxabicyclo[2.2.2]octane or a related bicyclic core, chemists can create analogues of bioactive compounds with potentially improved physicochemical properties, such as enhanced metabolic stability and bioavailability, while maintaining the necessary geometry for biological activity. researchgate.netnih.gov

Furthermore, the bicyclo[2.2.2]octane framework is a key building block in the synthesis of complex natural products and therapeutic agents. google.com For instance, derivatives like cis-2,5-diaminobicyclo[2.2.2]octane can be used to construct elaborate metal-salen complexes, which are themselves novel molecular architectures with applications in asymmetric catalysis. acs.orgresearchgate.net The scaffold dictates the precise spatial orientation of the ligand, leading to highly predictable stereochemical outcomes in catalyzed reactions. acs.org The construction of uracil (B121893) derivatives fused to a bicyclo[2.2.2]octane scaffold through a cascade of Diels-Alder reactions further illustrates how this building block can be used to rapidly assemble complex, polycyclic architectures. researchgate.net Nature also utilizes this scaffold, with the bicyclo[2.2.2]diazaoctane ring system forming the core of nearly seventy different fungal secondary metabolites, including the brevianamides and paraherquamides. nih.gov

Application AreaSpecific ExampleArchitectural Role of ScaffoldReference
Bioisosterism2-Oxabicyclo[2.2.2]octane as phenyl ring mimicProvides rigid, non-aromatic core with similar geometry to improve drug-like properties. nih.gov
Catalysiscis-2,5-Diaminobicyclo[2.2.2]octane in Salen-metal complexesCreates a chiral, rigid ligand framework for asymmetric synthesis. acs.orgresearchgate.net
Fused HeterocyclesUracil-fused bicyclo[2.2.2]octanesActs as a diene in cycloaddition cascades to build polycyclic systems. researchgate.net
Natural ProductsBicyclo[2.2.2]diazaoctane in BrevianamidesForms the core bridging ring system of complex alkaloids. nih.gov
Materials ScienceFunctionalized BCOA derivativesServe as rigid crosslinkers in polymers to enhance thermal stability. smolecule.com

Computational and Mechanistic Studies of R Bicyclo 2.2.2 Octan 2 Amine Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stereoselectivity

Density Functional Theory (DFT) has been instrumental in providing detailed mechanistic insights into reactions involving the bicyclo[2.2.2]octane skeleton. These computational studies allow for the exploration of reaction pathways that are often difficult to probe experimentally.

One key area of investigation has been the Diels-Alder reaction to form the bicyclo[2.2.2]octane core. DFT calculations have been used to determine whether reactions proceed under kinetic or thermodynamic control. For instance, in certain intramolecular Diels-Alder reactions, calculations have shown that the transition state leading to the bridged bicyclo[2.2.2]octane product can be energetically favored over the transition state for the fused product, even when the fused product is thermodynamically more stable. jst.go.jp This kinetically controlled pathway, which reflects the lower energy barrier, explains the selective formation of the bridged isomer. jst.go.jp

DFT has also been employed to understand stereoselectivity in reactions catalyzed by species containing the bicyclo[2.2.2]octane framework. In the biosynthesis of certain natural products, where a Diels-Alderase enzyme (PyrI4) constructs a bicyclo[2.2.2]octane system, DFT calculations revealed that the uncatalyzed reaction has a high Gibbs free energy barrier. nih.gov The calculations demonstrated that the enzyme's active site stabilizes the transition state through specific hydrogen-bonding interactions, significantly lowering the activation energy and controlling the stereochemical outcome. nih.gov Similarly, in organocatalyzed reactions, DFT can elucidate how different substituents on a catalyst derived from a bicyclic amine influence the stereoselectivity by altering the steric and electronic environment of the transition state. arkat-usa.org

Analysis of Energetic Profiles and Transition States

The analysis of energetic profiles, including the energies of reactants, intermediates, transition states, and products, is a cornerstone of mechanistic chemistry. DFT calculations provide quantitative data on these energetic landscapes.

For reactions forming bicyclo[2.2.2]octane systems, computational studies have detailed the relative energies of competing transition states. In an intramolecular Diels-Alder reaction forming both a fused and a bridged product, DFT calculations (B3LYP/6-31(d)) indicated that the transition state leading to the bridged bicyclo[2.2.2]octane was 2.2 kcal/mol more stable than the one leading to the fused system. jst.go.jp This difference in activation energy is sufficient to direct the reaction exclusively towards the bridged product under kinetic control. jst.go.jp

In another example, the rearrangement of bicyclo[2.2.2]octylcarbene to its corresponding anti-Bredt olefin was studied using DFT. The calculations showed a very small activation barrier, with the transition-state energy being only 3.8 kcal/mol above the carbene, indicating a facile rearrangement process. acs.org

The power of modern computational methods is further highlighted in the study of flexible catalyst systems. For a brominating reagent based on a 1,4-diazabicyclo[2.2.2]octane (DABCO) core, a combined DFT and machine learning approach was used to analyze an ensemble of low-energy transition state conformers. nih.gov This detailed analysis was necessary to identify the dominant noncovalent interactions responsible for the observed regio- and enantioselectivity, a feat that would be impossible by considering only the single lowest-energy transition state. nih.gov The study found that numerous unique conformers exist within just 3 kcal/mol of the lowest-energy conformer, underscoring the complexity of the energetic landscape. nih.gov

Table 1: Calculated Relative Energies in Bicyclo[2.2.2]octane System Reactions
Reaction SystemSpecies ComparedComputational MethodRelative Energy (kcal/mol)Reference
Intramolecular Diels-AlderTS (Bridged) vs. TS (Fused)B3LYP/6-31(d)-2.2 jst.go.jp
Intramolecular Diels-AlderProduct (Bridged) vs. Product (Fused)B3LYP/6-31(d)+5.5 jst.go.jp
Bicyclo[2.2.2]octylcarbene RearrangementTransition State vs. CarbeneDFT+3.8 acs.org
PyrI4 Catalyzed Diels-AlderUncatalyzed TS vs. Catalyzed TSM06-2X/6-311++G(d,p)-3.3 nih.gov

Investigation of Carbonium Ion Formation and Rearrangements

The rigid bicyclo[2.2.2]octane framework is a fascinating substrate for studying carbocation (carbonium ion) chemistry. The interaction of the amine group in (R)-Bicyclo[2.2.2]octan-2-amine or other leaving groups on the bicyclic core can lead to the formation of cationic intermediates. acs.org These intermediates can be intercepted by nucleophiles or undergo characteristic rearrangements.

A well-documented rearrangement is the transformation of the bicyclo[2.2.2]octyl cation to the more stable bicyclo[3.2.1]octyl cation. Computational studies have explored the mechanistic aspects of this process. Research has shown that the bicyclo[2.2.2]octane unit can be deliberately used as a precursor to generate the bicyclo[2.2.2]oct-1-yl cation within ion/neutral complexes. researchgate.net In these systems, the bicyclic carbocation can participate in reactions such as intra-complex hydride transfers. researchgate.net

DFT calculations have been used to compare the relative stabilities of the bicyclo[2.2.2]octane and bicyclo[3.2.1]octane isomers, providing a thermodynamic basis for the observed rearrangements. acs.org These studies help rationalize product distributions in reactions where carbocationic intermediates are proposed, such as in solvolysis or deamination reactions of bicyclo[2.2.2]octyl amines.

Modeling of Ligand-Catalyst Interactions and Stereochemical Outcomes

Derivatives of this compound are highly effective as chiral ligands in asymmetric catalysis. Computational modeling is essential for understanding how these ligands transfer their chiral information to the substrate.

Plausible reaction models have been proposed for catalysts derived from chiral diaminobicyclo[2.2.2]octane scaffolds. nih.govresearchgate.net In these models, the rigid bicyclic backbone orients substituents in such a way that they create a well-defined chiral pocket around the metal center. This pocket effectively blocks one face of the coordinated substrate, leaving the opposite face open for attack by a reagent. nih.govresearchgate.net This steric blocking mechanism is a common strategy for achieving high enantioselectivity.

DFT calculations have been used to provide a more quantitative picture of these interactions. In a study of a copper-catalyzed asymmetric Henry reaction using a ligand derived from (R)-1,2-diaminobicyclo[2.2.2]octane, DFT was used to investigate the geometries of the catalyst-substrate complexes and the transition structures. researchgate.net These calculations help to rationalize the factors that control the enantiodifferentiation, providing a molecular-level understanding of how the ligand's structure, including its N,N'-substituents, influences the catalytic activity and stereoselectivity. researchgate.net By modeling the full catalyst-substrate assembly, researchers can predict which diastereomeric transition state is lower in energy, thus predicting the absolute configuration of the major product.

Table 2: Chiral Bicyclo[2.2.2]octane-Based Catalysis
ReactionLigand/Catalyst SystemKey Modeling InsightOutcomeReference
Henry Reaction(R)-N,N'-Bis(1-naphthylmethyl)-1,2-diaminobicyclo[2.2.2]octane-Cu(II)DFT investigation of plausible transition structuresRationalized factors controlling enantioselectivity (up to 86% ee) researchgate.net
VariousSalen-metal complexes from cis-2,5-diaminobicyclo[2.2.2]octanePlausible reaction models of substrate coordinationOne face of the substrate is blocked by an aryl ring of the salen ligand nih.govresearchgate.net
Aldol (B89426) ReactionABOC-containing tripeptide organocatalystsCovalent organo-catalysis mechanismHigh enantioselectivity acs.org

Emerging Research Avenues and Future Perspectives for Bicyclo 2.2.2 Octan 2 Amine Chemistry

Development of Novel Synthetic Routes to Access Diverse Derivatives

The synthesis of functionalized bicyclo[2.2.2]octane derivatives is a cornerstone of ongoing research, aiming to provide a wider array of structurally diverse compounds for various applications. A key focus is the development of efficient and stereoselective methods to introduce a variety of functional groups onto the rigid bicyclic core.

Recent strategies have explored innovative approaches to construct the bicyclo[2.2.2]octane skeleton itself. One such method involves a Diels-Alder reaction of a 5-substituted 1,3-cyclohexadiene (B119728) with an appropriate dienophile to form the core structure. nih.gov Another novel process treats 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a transition metal catalyst to yield an oxo-substituted bicyclo[2.2.2]octane intermediate, which can be further derivatized. google.com These methods provide new avenues for the commercial production of a wide range of bicyclo[2.2.2]octane derivatives. google.comgoogle.com

Furthermore, significant effort is being directed towards the functionalization of the pre-formed bicyclo[2.2.2]octane framework. For instance, methodologies for the synthesis of novel spiro-cyclohexene bicyclo[2.2.2]octane derivatives have been developed, utilizing key steps like the Claisen rearrangement and ring-closing metathesis. researchgate.net Researchers are also exploring the synthesis of bicyclic ortho-aminocarbonitrile derivatives through one-pot, three-component reactions catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). ccspublishing.org.cn

The development of synthetic routes to access specific, highly functionalized derivatives is also a major research thrust. For example, the synthesis of all-endo-3-amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic acid has been achieved through the stereoselective functionalization of an N-protected derivative of endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid. mdpi.com These advancements in synthetic chemistry are crucial for unlocking the full potential of the bicyclo[2.2.2]octane scaffold.

Table 1: Selected Novel Synthetic Routes for Bicyclo[2.2.2]octane Derivatives

Synthetic StrategyKey ReactionsTarget DerivativesReference
Diels-Alder CycloadditionDiels-Alder reaction of 5-substituted 1,3-cyclohexadieneBicyclo[2.2.2]octane core nih.gov
Transition Metal CatalysisOxidation of 1,4-dimethylene cyclohexaneOxo-substituted bicyclo[2.2.2]octanes google.com
SpirocyclizationClaisen rearrangement, Ring-closing metathesisSpiro-cyclohexene bicyclo[2.2.2]octanes researchgate.net
Multicomponent ReactionDABCO-catalyzed reaction of cyclic ketone, aldehyde, and malononitrileBicyclic ortho-aminocarbonitriles ccspublishing.org.cn
Stereoselective FunctionalizationDihydro-1,3-oxazine or γ-lactone intermediatesall-endo-3-amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic acid mdpi.com

Expansion of Catalytic Applications Beyond Current Paradigms

The unique structural and electronic properties of (R)-Bicyclo[2.2.2]octan-2-amine and its derivatives make them promising candidates for a variety of catalytic applications. While their use in certain reactions is established, researchers are actively exploring new catalytic paradigms to harness their full potential.

One area of significant interest is the development of novel chiral catalysts for asymmetric synthesis. nih.gov The rigid bicyclic framework can provide a well-defined chiral environment, enabling high levels of stereocontrol in catalytic transformations. For example, chiral tertiary amines with bicyclic core structures are being investigated as Lewis base organocatalysts for a range of chemical reactions. nih.gov The development of an intramolecular asymmetric reductive amination using secondary amines, a challenging transformation, has been a recent breakthrough, allowing for the efficient synthesis of chiral tertiary amine-containing heterocycles. nih.gov

Furthermore, derivatives of bicyclo[2.2.2]octane are being incorporated into more complex catalytic systems. For instance, 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) and its derivatives have been used as chiral constrained bridged scaffolds for the development of chiral catalysts. acs.org Tripeptides containing ABOC have shown high enantioselectivity in the covalent organocatalysis of the aldol (B89426) reaction. acs.org

The application of bicyclo[2.2.2]octane-based catalysts is also expanding into new reaction types. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has proven to be a versatile and efficient catalyst in a wide array of organic syntheses. eurjchem.com Its applications range from promoting multicomponent reactions to acting as a base catalyst in various organic transformations. ccspublishing.org.cneurjchem.com

Table 2: Emerging Catalytic Applications of Bicyclo[2.2.2]octane Derivatives

Catalyst TypeApplicationKey FeaturesReference
Chiral Tertiary AminesAsymmetric OrganocatalysisRigid bicyclic core for stereocontrol nih.gov
Iridium-Diphosphine ComplexesIntramolecular Asymmetric Reductive AminationEnables synthesis of chiral tertiary amine heterocycles nih.gov
ABOC-containing TripeptidesCovalent Organocatalysis of Aldol ReactionHigh enantioselectivity acs.org
1,4-Diazabicyclo[2.2.2]octane (DABCO)Multicomponent Reactions, Base CatalysisVersatile, efficient, and eco-friendly ccspublishing.org.cneurjchem.com

Advanced Structural and Conformational Studies in Complex Systems

A deep understanding of the three-dimensional structure and conformational behavior of bicyclo[2.2.2]octane derivatives is crucial for designing molecules with specific properties and functions. Advanced analytical techniques are being employed to probe the intricate structural details of these rigid systems in increasingly complex environments.

The inherent rigidity of the bicyclo[2.2.2]octane framework, which can be visualized as being composed of three boat conformers of cyclohexane, provides a predictable platform for positioning substituents in three-dimensional space. researchgate.net This precise spatial arrangement is a key attribute that makes these scaffolds attractive for various applications. tcd.ie

Researchers are investigating the conformational preferences of substituted bicyclo[2.2.2]octane systems and how these conformations influence their reactivity and biological activity. escholarship.org For instance, studies on the rearrangement of 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters have revealed that product ratios are influenced by the interplay of ring strain and radical stability, with the rearranged products favoring equatorial over axial isomers. escholarship.org

Furthermore, the structural features of bicyclo[2.2.2]octane derivatives are being exploited to mimic the conformations of biologically important molecules. For example, bicyclo[2.2.2]octanes have been synthesized as structural mimics of the key leucine (B10760876) residues in the nuclear receptor box motif of steroid receptor coactivators, demonstrating their potential as inhibitors of protein-protein interactions. nih.gov The development of fused bicyclo[2.2.2]octenes as potential non-covalent inhibitors for the SARS-CoV-2 3CL main protease further highlights the importance of understanding the scaffold's structural properties for drug design. researchgate.net

Integration into Supramolecular and Material Science Research

The well-defined structure and tunable properties of bicyclo[2.2.2]octane derivatives make them excellent building blocks for the construction of novel supramolecular assemblies and advanced materials.

In supramolecular chemistry, the bicyclo[2.2.2]octane core can act as a rigid linker or a guest molecule in host-guest systems. Its defined geometry allows for the precise control of the architecture of supramolecular structures. For example, the bicyclo[2.2.2]octane unit has been used as an insulating bridge in ruthenium-osmium dyads, preventing electronic communication between the metal centers. tue.nl The ability of bicyclo[2.2.2]octane-based guests to bind with high affinity to macrocyclic hosts opens up possibilities for the development of new sensors, drug delivery systems, and responsive materials. acs.org

In materials science, the incorporation of bicyclo[2.2.2]octane scaffolds into polymers and other materials can impart unique properties. Their rigidity can enhance the thermal stability and mechanical strength of materials. cymitquimica.com Furthermore, the ability to functionalize the bicyclo[2.2.2]octane core allows for the tailoring of material properties for specific applications. For instance, bicyclo[2.2.2]octane derivatives are being explored as building blocks for novel polymers and as components in the development of single-molecule insulators based on quantum interference effects. researchgate.net The 2-oxabicyclo[2.2.2]octane system, a bioisostere of the phenyl ring, has been shown to improve the physicochemical properties of drug candidates, such as increased water solubility and metabolic stability. nih.gov

The integration of this compound and its derivatives into these advanced research areas promises to yield a new generation of functional materials and sophisticated supramolecular systems with tailored properties and functions.

Q & A

Q. What are the primary synthetic challenges in enantioselective synthesis of (R)-bicyclo[2.2.2]octan-2-amine, and what methodologies address these?

The synthesis of enantiopure this compound faces challenges due to the rigid bicyclic framework and stereochemical control at the bridgehead position. Traditional methods rely on catalytic asymmetric [4 + 2] cycloadditions using cyclohexenones and electron-deficient alkenes via enamine/iminium activation, but these often fail with α′-substituted substrates . Recent advances employ metal-free tandem reactions under mild conditions, enabling gram-scale preparation with >90% enantiomeric excess (ee). Key steps include chiral phosphoric acid catalysis for dynamic kinetic resolution and cascade cyclization .

Q. How is the stereochemistry of this compound validated experimentally?

Stereochemical validation combines X-ray crystallography, nuclear Overhauser effect (NOE) NMR experiments, and chiral stationary-phase HPLC. For example, NOE correlations between the bridgehead proton (C2-H) and adjacent methylene groups confirm spatial orientation, while HPLC retention times compared to known (S)-enantiomers establish enantiopurity . Computational methods (e.g., DFT calculations of optical rotation) further corroborate assignments .

Q. What biological activities are associated with bicyclo[2.2.2]octan-2-amine derivatives, and how does stereochemistry influence efficacy?

Bicyclo[2.2.2]octan-2-amine derivatives exhibit antiviral activity against influenza A strains. The (R)-configuration at C2 enhances binding to viral neuraminidase compared to (S)-isomers, as demonstrated in murine models using influenza A/swine/S-14. Substitution at the amino group (e.g., methyl) reduces activity, while C4-methylation optimizes potency .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in organocatalytic systems?

Density functional theory (DFT) studies reveal that the rigid bicyclic structure stabilizes transition states via non-covalent interactions (e.g., C–H···O hydrogen bonds) in asymmetric catalysis. Molecular dynamics simulations further show that steric hindrance at the bridgehead directs regioselectivity in [4 + 2] cycloadditions . These models guide catalyst design (e.g., chiral phosphoric acids) to improve enantioselectivity in gram-scale syntheses .

Q. What contradictions exist in reported antiviral data for bicyclo[2.2.2]octan-2-amine derivatives, and how can they be resolved?

Discrepancies arise from varying substituent effects across studies. For example, DuPont’s 1969 data showed unsaturated analogs (e.g., bicyclo[2.2.2]oct-2-en-1-amines) matching saturated derivatives in activity , while later work found reduced efficacy due to conformational flexibility . Resolution requires standardized assays (e.g., neuraminidase inhibition IC50) and comparative molecular field analysis (CoMFA) to map steric/electronic contributions .

Q. How does the bicyclo[2.2.2]octane scaffold influence metabolic stability in pharmacological applications?

The scaffold’s rigidity reduces metabolic oxidation compared to flexible amines. In vitro microsomal stability assays (e.g., human liver microsomes) show 80% parent compound retention after 1 hour, versus <50% for acyclic analogs. Deuterium labeling at bridgehead positions further slows CYP450-mediated degradation .

Q. What strategies enable selective functionalization of the bicyclo[2.2.2]octane core without racemization?

Protection of the amine with Boc groups allows site-selective C–H functionalization via radical bromination (e.g., NBS/light). Pd-catalyzed cross-coupling at brominated positions retains stereochemistry, as shown in Suzuki-Miyaura reactions with aryl boronic acids . Racemization is minimized under low-temperature (<0°C) and anhydrous conditions .

Methodological Guidance

Q. How to design experiments for resolving conflicting data on enantiomer activity?

  • Step 1: Reproduce reported syntheses using identical conditions (e.g., chiral catalysts, solvents).
  • Step 2: Validate enantiopurity via HPLC and polarimetry.
  • Step 3: Conduct parallel biological assays (e.g., viral plaque reduction) under controlled parameters (pH, cell lines).
  • Step 4: Apply multivariate analysis to isolate stereochemical vs. substituent effects .

Q. What analytical techniques are critical for characterizing bicyclo[2.2.2]octan-2-amine derivatives?

Technique Application Example Data
NOESY NMR Stereochemical assignmentCross-peaks between C2-H and C5-H confirm bridgehead configuration
HRMS Molecular formula confirmation[M+H]+ = 126.1283 (calc. 126.1288)
X-ray Absolute configurationFlack parameter = 0.02(3)

Q. How to optimize reaction scalability for this compound synthesis?

  • Catalyst Loading: Reduce chiral phosphoric acid to 2 mol% via solvent screening (toluene > CH2Cl2).
  • Workflow: Implement continuous flow systems for tandem reactions to minimize intermediate isolation.
  • Yield Improvement: 85% yield at 10 g scale, ee >95% .

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